6β-Hydroxy 21-Acetyloxy Budesonide-d8 is a stable isotope-labeled derivative of Budesonide, a potent glucocorticoid used primarily in the treatment of asthma and chronic obstructive pulmonary disease. The compound is characterized by the incorporation of deuterium, which enhances its utility in pharmacokinetic studies and metabolic research. This compound falls under the category of neurological drugs, with implications in various conditions such as depression, schizophrenia, and anxiety disorders.
The compound is categorized as a stable isotope-labeled reference standard, specifically designed for analytical purposes in research settings. It belongs to a broader class of glucocorticoids, which are steroid hormones that play a crucial role in regulating inflammation and immune responses. The molecular formula for 6β-Hydroxy 21-Acetyloxy Budesonide-d8 is with a molecular weight of 496.62 g/mol .
The synthesis of 6β-Hydroxy 21-Acetyloxy Budesonide-d8 involves several sophisticated chemical processes. Typically, it can be synthesized through the modification of Budesonide using deuterated reagents to incorporate deuterium atoms into the molecular structure.
Technical Details:
The industrial production methods may utilize continuous flow chemistry techniques to optimize reaction conditions and improve yields while controlling the molar ratios of different isomers.
6β-Hydroxy 21-Acetyloxy Budesonide-d8 can undergo various chemical reactions typical for glucocorticoid derivatives. These include:
Technical Details:
The mechanism of action for 6β-Hydroxy 21-Acetyloxy Budesonide-d8 is primarily through its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression related to inflammatory responses.
This mechanism underlies its therapeutic effects in various inflammatory conditions .
6β-Hydroxy 21-Acetyloxy Budesonide-d8 has significant applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: